

Independent Verification of SRPIN803's Anti-Tumor Properties: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor properties of **SRPIN803** with alternative Serine/Arginine-Rich Protein Kinase 1 (SRPK1) inhibitors. The data presented is collated from various independent studies to offer a comprehensive overview for researchers in oncology and drug development.

Executive Summary

SRPIN803 is a dual inhibitor of SRPK1 and Casein Kinase 2 (CK2), exhibiting anti-angiogenic properties by preventing the production of Vascular Endothelial Growth Factor (VEGF).[1][2] Its primary anti-tumor effect is cytostatic, showing growth inhibition in several cancer cell lines. This guide compares SRPIN803 with other notable SRPK1 inhibitors, including SRPIN340, SPHINX, SPHINX31, and JH-VII-139-1, as well as the conventional antimetabolite chemotherapeutic agents, 5-Fluorouracil and Gemcitabine. While direct comparative studies are limited, this guide synthesizes available data to facilitate an informed assessment of these compounds.

Comparative Analysis of Anti-Tumor Activity

The anti-tumor efficacy of **SRPIN803** and its alternatives has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative comparison of their potency.





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It is important to note that these values are derived from different studies and experimental conditions may vary.



Compound	Cell Line	Cancer Type	IC50 / GI50 (μΜ)	Reference
SRPIN803	Hcc827	Non-small cell lung cancer	GI50 = 80-98	[2]
PC3	Prostate Cancer	GI50 = 80-98	[2]	_
U87	Glioblastoma	GI50 = 80-98	[2]	_
A549	Non-small cell lung cancer	GI50 = 10–16 (as geo35 conjugate)	[3]	_
MCF7	Breast Cancer	IC50 = 61 (as geo35 conjugate)	[3]	-
SRPIN340	HL60	Acute Myeloid Leukemia	IC50 = 44.7	_
Molt4	Acute Lymphoblastic Leukemia	IC50 = 92.2		_
Jurkat	T-cell Leukemia	IC50 = 82.3		
SPHINX	-	-	IC50 for SRPK1 = 0.58	[4]
SPHINX31	-	-	IC50 for SRPK1 = 0.0059	[5]
JH-VII-139-1	HeLa	Cervical Cancer	low micromolar IC50 (as geo75/77 conjugate)	[6][7]
K562	Chronic Myelogenous Leukemia	low micromolar IC50 (as geo75/77 conjugate)	[6][7]	_

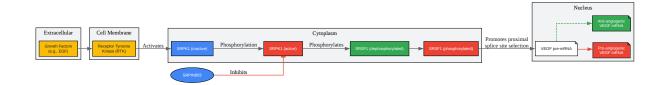


MDA-MB-231	Breast Cancer	low micromolar IC50 (as geo75/77 conjugate)	[6][7]	_
MCF7	Breast Cancer	low micromolar IC50 (as geo75/77 conjugate)	[6][7]	_
5-Fluorouracil	A431	Skin Squamous Cell Carcinoma	IC50 = 47.02	
HT29	Colorectal Adenocarcinoma	IC50 = 85.37		
HeLa	Cervical Cancer	IC50 = 43.34	_	
Gemcitabine	HeLa	Cervical Cancer	EC50 values presented for combination studies	[8]
K562	Chronic Myelogenous Leukemia	EC50 values presented for combination studies	[8]	
A549	Non-small cell lung cancer	EC50 values presented for combination studies	[8]	_

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

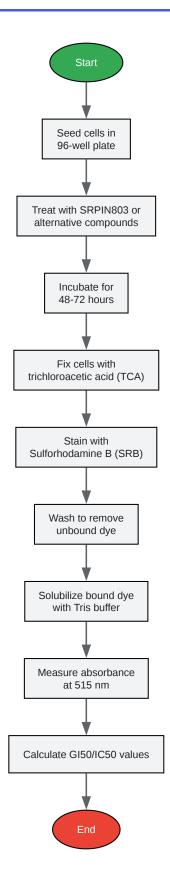




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Caption: SRPK1-VEGF Signaling Pathway and SRPIN803 Inhibition.

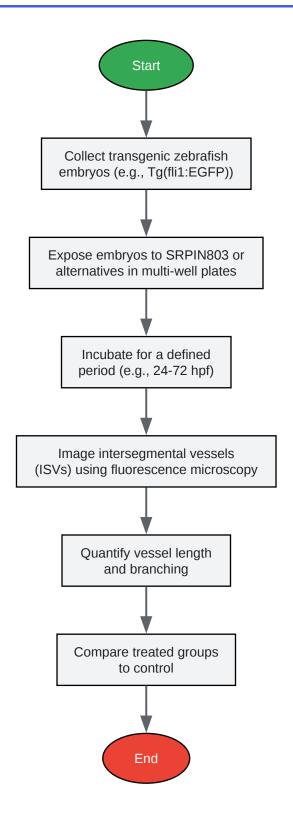




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Caption: Sulforhodamine B (SRB) Cytotoxicity Assay Workflow.





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